2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

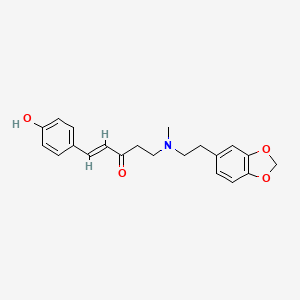

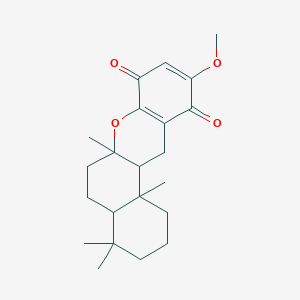

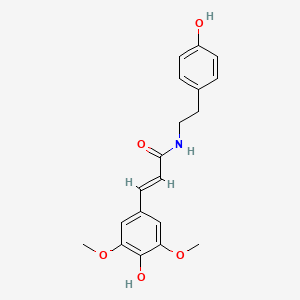

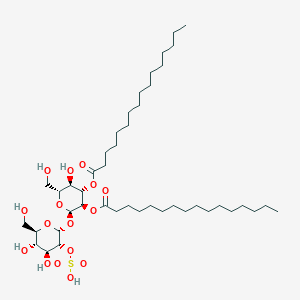

2,3-dipalmitoyl-2'-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is diacylated at the 2- and 3-positions with palmitic acid. It has a role as a bacterial metabolite. It derives from an alpha,alpha-trehalose. It is a conjugate acid of a 2',3'-dipalmitoyl-2-sulfo-alpha,alpha-trehalose(1-).

科学的研究の応用

Preservation of Membranes in Anhydrobiotic Organisms

Trehalose, including its derivatives like 2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose, plays a crucial role in preserving the membranes of anhydrobiotic organisms. It interacts with lipids such as dipalmitoyl phosphatidylcholine (DPPC) through hydrogen bonding, maintaining the spacing of polar head groups and ensuring the stability of dry membranes in these organisms (Crowe, Crowe, & Chapman, 1984).

Interaction with Lipid Membranes

Solid-state NMR studies have shown that trehalose and its derivatives interact with lipid membranes, leading to a new type of liquid crystalline-like phase in lipid mixtures. This interaction contributes to the integrity of membranes in dehydrated conditions (Lee, Waugh, & Griffin, 1986).

Cryoprotection and Membrane Integrity

Molecular dynamics simulations revealed that trehalose binds to lipid membranes, preserving their integrity under stress. This binding does not significantly change the lipid area or order parameter, indicating the cryoprotective ability of trehalose in maintaining membrane structures (Villarreal, Díaz, Disalvo, & Montich, 2004).

Role in Osmotic Balance in Archaea

2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose, identified as sulfotrehalose, serves as an osmolyte in haloalkaliphilic archaea, playing a significant role in osmotic balance under high salt concentrations (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

Trehalose Metabolism in Mycobacteria

In mycobacteria, trehalose and its derivatives are involved in multiple biological roles, including serving as carbon storage compounds and forming part of glycolipids with structural and immunomodulatory functions (Kalscheuer & Koliwer-Brandl, 2014).

Stabilization of Lipid Bilayers

Trehalose stabilizes lipid bilayers, as shown through solid-state NMR and X-ray diffraction studies. This stabilization is crucial for membrane viability in anhydrobiotic organisms (Lee et al., 1989).

特性

製品名 |

2,3-Dipalmitoyl-2'-sulfo-alpha,alpha-trehalose |

|---|---|

分子式 |

C44H82O16S |

分子量 |

899.2 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] hexadecanoate |

InChI |

InChI=1S/C44H82O16S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(47)57-40-38(50)34(32-46)56-44(59-43-41(60-61(52,53)54)39(51)37(49)33(31-45)55-43)42(40)58-36(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-46,49-51H,3-32H2,1-2H3,(H,52,53,54)/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1 |

InChIキー |

HSBOXJLYROSOFT-MWHATQTKSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。